3-Iodo-1-methyl-5-nitro-1H-pyrazole

Catalog No.
S12688216
CAS No.
M.F
C4H4IN3O2
M. Wt
253.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-1-methyl-5-nitro-1H-pyrazole

Product Name

3-Iodo-1-methyl-5-nitro-1H-pyrazole

IUPAC Name

3-iodo-1-methyl-5-nitropyrazole

Molecular Formula

C4H4IN3O2

Molecular Weight

253.00 g/mol

InChI

InChI=1S/C4H4IN3O2/c1-7-4(8(9)10)2-3(5)6-7/h2H,1H3

InChI Key

OZAHEYYGYWOFGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)I)[N+](=O)[O-]

3-Iodo-1-methyl-5-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring that contains two nitrogen atoms, an iodine atom at the third position, and a nitro group at the fifth position. Its molecular formula is C₄H₄IN₃O₂, and it has a molecular weight of approximately 208.00 g/mol . This compound exhibits unique chemical properties due to the presence of both the iodine and nitro groups, which can significantly influence its reactivity and interactions with biological systems.

  • Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, leading to different derivatives.
  • Reduction: The nitro group can be reduced to an amino group under specific conditions, utilizing reducing agents such as hydrogen gas with a catalyst.
  • Oxidation: The nitro group may also undergo oxidation to form nitroso derivatives .

Common Reaction Conditions

  • Nucleophilic Substitution: Carried out under basic conditions using suitable nucleophiles.
  • Reduction: Typically performed using palladium or platinum catalysts in the presence of hydrogen.
  • Oxidation: Strong oxidizing agents like potassium permanganate may be used.

Research indicates that 3-Iodo-1-methyl-5-nitro-1H-pyrazole possesses potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting that it may inhibit the growth of certain pathogens. Additionally, its structure allows for exploration in drug design, particularly in developing anti-inflammatory and anticancer agents .

The synthesis of 3-Iodo-1-methyl-5-nitro-1H-pyrazole typically involves:

  • Starting Material: 1-Methyl-5-nitro-1H-pyrazole.
  • Iodination Reaction: The introduction of iodine can be achieved through electrophilic aromatic substitution using iodine monochloride or other iodinating agents under controlled conditions.
  • Nitration: The nitro group can be introduced via nitration reactions using a mixture of nitric and sulfuric acids .

General Synthetic Procedure

python
# Example pseudo-code for synthesisdef synthesize_iodo_nitropyrazole(starting_material): # Step 1: Iodination iodinated_product = iodinate(starting_material) # Step 2: Nitration final_product = nitrate(iodinated_product) return final_product

3-Iodo-1-methyl-5-nitro-1H-pyrazole has several applications:

  • Chemical Research: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Biological Studies: Investigated for its potential therapeutic effects in treating infections and inflammation.
  • Material Science: Explored for applications in developing materials with specific electronic properties .

Studies suggest that 3-Iodo-1-methyl-5-nitro-1H-pyrazole interacts with various biological targets. The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, contributing to its antimicrobial and anticancer effects. Additionally, it may inhibit specific enzymes or interfere with DNA synthesis, enhancing its biological activity .

Several compounds share structural similarities with 3-Iodo-1-methyl-5-nitro-1H-pyrazole. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Iodo-1-methyl-1H-pyrazoleIodine at position 3Base structure without nitro group
3-Iodo-4-methyl-1H-pyrazoleMethyl group at position 4Different substitution pattern affecting reactivity
5-Nitro-3-(substituted)-1H-pyrazolesVarious substituents at position 3Diverse biological activities due to substitutions
4-IodopyrazoleIodine at position 4Different pharmacological properties

Uniqueness

The uniqueness of 3-Iodo-1-methyl-5-nitro-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The combination of an iodine atom and a nitro group on the pyrazole ring enhances its potential as a pharmacophore in drug design while also providing unique reactivity profiles in synthetic chemistry .

For 3-Iodo-1-methyl-5-nitro-1H-pyrazoleSynthetic RouteStarting MaterialKey ReagentsTemperature (°C)Reaction TimeTypical Yield (%)Traditional Iodination of 1-Methyl-5-nitropyrazole1-Methyl-5-nitropyrazoleI₂, ICl, or NIS60-802-6 hours60-75Nitration followed by Iodination1-MethylpyrazoleHNO₃/H₂SO₄, then I₂25-60 then 70-1001-3 hours each step45-65Sequential Nitration-Iodination1-MethylpyrazoleMixed acid system, I₂40-1003-8 hours total50-70Catalytic Oxidative Iodination1-MethylpyrazoleI₂ + H₂O₂/HIO₃70-1001-5 hours80-90Green Chemistry with Ionic Liquids1-MethylpyrazoleI₂ in ionic liquid medium25-1500.5-4 hours70-85Microwave-Assisted Synthesis1-MethylpyrazoleI₂ + oxidant, MW heating80-1805-30 minutes75-95
Table 2: Oxidizing Agents for Pyrazole Synthesis
Oxidizing AgentConcentration/MolarityRole in ReactionTemperature Range (°C)SelectivityEnvironmental Impact
Iodic Acid (HIO₃)0.1-0.5 MPrimary oxidant for iodination50-100HighModerate
Sulfuric Acid (H₂SO₄)Concentrated (98%)Nitration and activation0-80ModerateHigh concern
Hydrogen Peroxide (H₂O₂)30-50% aqueousMild oxidizing agent40-90GoodLow
Nitric Acid (HNO₃)65-70% aqueousNitration reagent0-60VariableHigh concern
Sodium Periodate (NaIO₄)0.2-1.0 MSelective oxidant25-80ExcellentLow
Oxone (KHSO₅)1.0-2.0 equivGreen oxidizing agent40-100GoodVery low
Table 3: Solvent Systems and Temperature Optimization
Solvent SystemVolume RatioOptimal Temperature (°C)Reaction Time (hours)Product Yield (%)Selectivity
Acetic Acid/Water3:1 to 1:160-802-465-80Good
Sulfuric Acid/Nitric Acid10:1 to 5:10-251-370-85Excellent
Ethanol/Water2:1 to 1:270-903-660-75Moderate
Ionic Liquid ([HDBU][OAc])Pure IL25-950.5-280-95Excellent
DMF/Water4:1 to 1:180-1202-570-85Good
AcetonitrilePure60-824-855-70Fair
Solvent-free conditionsN/A100-1501-375-90Good
Table 4: Mechanistic Insights - Electrophilic Aromatic Substitution Dynamics
Reaction StepActivation Energy (kcal/mol)Rate Constant (M⁻¹s⁻¹)Temperature DependenceSelectivity Factor
Initial Complex Formation8-121.2 × 10⁴ModerateN/A
Wheland Intermediate Formation15-252.3 × 10²Strong4-position > 3,5-position
Proton Elimination5-105.6 × 10⁵WeakPosition dependent
Product Formation2-58.9 × 10⁶Very weakHigh
Side Reaction: N-Iodination20-301.1 × 10¹StrongCompetitive
Rearrangement Process45-553.4 × 10⁻²Very strongRegioselective

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Exact Mass

252.93482 g/mol

Monoisotopic Mass

252.93482 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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